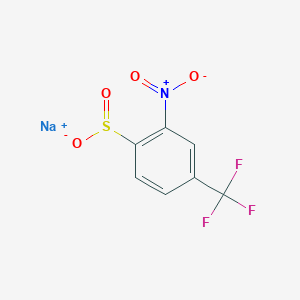![molecular formula C7H8N2OS B13180217 1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)
1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and prop-2-en-1-one groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
科学的研究の応用
1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
類似化合物との比較
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with 1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one.
Imidazole Derivatives: Imidazole-containing compounds also exhibit similar chemical properties and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aminomethyl and prop-2-en-1-one groups contribute to its versatility in various applications .
特性
分子式 |
C7H8N2OS |
|---|---|
分子量 |
168.22 g/mol |
IUPAC名 |
1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-6(10)5-4-11-7(3-8)9-5/h2,4H,1,3,8H2 |
InChIキー |
QOBROLHIZLJJJW-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)C1=CSC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


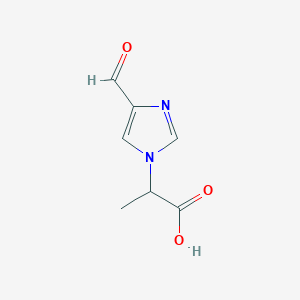
![({[3-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13180145.png)
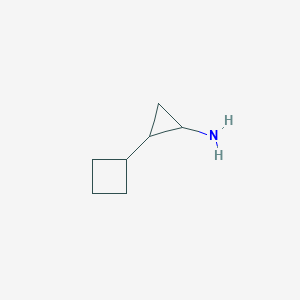
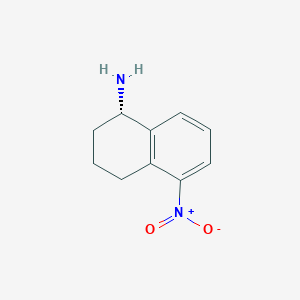
![N-[3-(Aminomethyl)cyclopentyl]cyclopropanecarboxamide](/img/structure/B13180172.png)

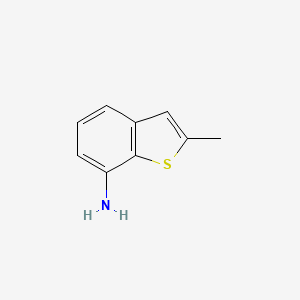
![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)


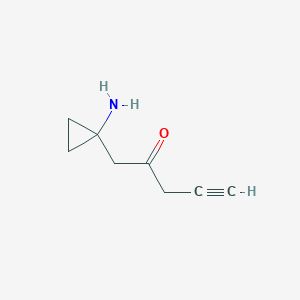
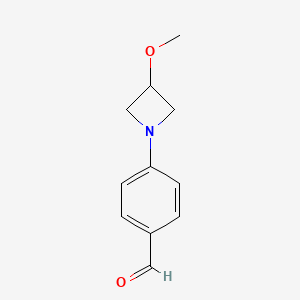
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
